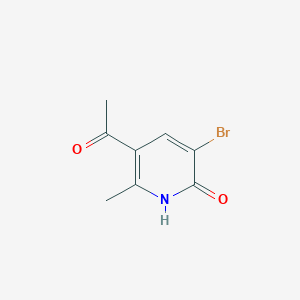

5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

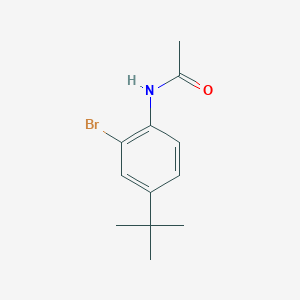

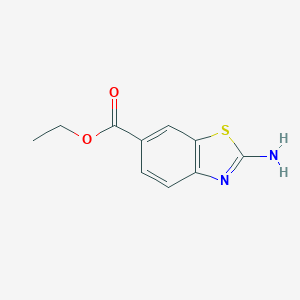

5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one, also known as 5-ABMP, is a novel compound that has recently been studied for its potential applications in various scientific research areas. 5-ABMP is a heterocycle compound composed of a five-membered ring of carbon atoms and a bromine atom attached to the ring. This compound has been of interest due to its unique structure and properties, which may have a range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Aplicaciones Científicas De Investigación

5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has a range of potential applications in scientific research. It is being studied for its potential as an inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase. It has also been studied for its potential as an inhibitor of the enzyme aromatase, which is responsible for the conversion of testosterone to estradiol. Furthermore, 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has been studied for its potential as a ligand for the nuclear receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism. 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has also been studied for its potential as an antifungal agent, with some studies showing that it is able to inhibit the growth of certain fungal species.

Mecanismo De Acción

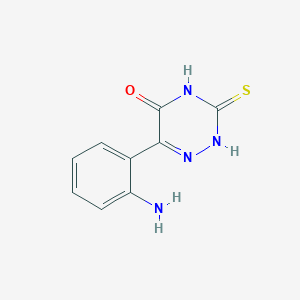

The exact mechanism of action of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one is still being studied. However, it is believed that the compound works by binding to the active sites of enzymes involved in fatty acid biosynthesis and aromatase, thereby inhibiting their activity. It is also believed that 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one binds to the PPARγ receptor, which leads to the activation of various downstream signalling pathways that regulate glucose and lipid metabolism. Furthermore, 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has been reported to inhibit the growth of certain fungal species, although the exact mechanism of action is still unclear.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one are still being studied. However, some studies have shown that the compound can inhibit the activity of enzymes involved in fatty acid biosynthesis and aromatase, which could potentially lead to the modulation of fatty acid and steroid hormone levels in the body. Furthermore, 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has been reported to bind to the PPARγ receptor, which could potentially lead to the activation of various signalling pathways involved in glucose and lipid metabolism. Finally, 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has been reported to have antifungal activity, which could potentially be used to treat fungal infections.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one in lab experiments has several advantages and limitations. One advantage is that the compound can be synthesized relatively easily using readily available starting materials. Furthermore, the compound has a range of potential applications in scientific research, such as its potential as an inhibitor of enzymes involved in fatty acid biosynthesis and aromatase, its potential as a ligand for the PPARγ receptor, and its potential as an antifungal agent. However, there are also some limitations to the use of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one in lab experiments. For example, the compound is unstable at high temperatures, which could limit its use in certain types of experiments. Furthermore, the exact mechanisms of action of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one are still being studied, which could limit its use in certain applications.

Direcciones Futuras

The potential applications of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one in scientific research are still being explored. In the future, more research could be done to explore the compound’s potential as an inhibitor of enzymes involved in fatty acid biosynthesis and aromatase. Furthermore, additional research could be done to explore the compound’s potential as a ligand for the PPARγ receptor, as well as its potential as an antif

Métodos De Síntesis

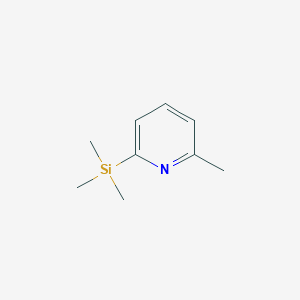

The synthesis of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has been reported in several different methods. The most common method involves the reaction of 3-bromo-6-methylpyridine with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds in two steps, with the first step forming an intermediate acylation product, which then undergoes a second step of dehydration to form the final 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one product. Other methods of synthesis have also been reported, such as the reaction of 3-bromo-6-methylpyridine with acetic anhydride in the presence of an acid catalyst, or the reaction of 3-bromo-6-methylpyridine with an alkyl halide in the presence of a base.

Propiedades

IUPAC Name |

5-acetyl-3-bromo-6-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCIUNWNDZWJRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)Br)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568167 |

Source

|

| Record name | 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one | |

CAS RN |

136117-46-9 |

Source

|

| Record name | 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)